5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
5-[(3-chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2S/c11-8-4-6(1-2-9(8)12)3-7-5-14-10(13)15-7/h1-2,4-5H,3H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLVAYKNTWGKSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CN=C(S2)N)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis remains a foundational approach for constructing the thiazole core. This method involves the cyclocondensation of α-halo ketones with thiourea derivatives. For 5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine, the synthesis begins with the reaction of 3-chloro-4-fluorobenzyl bromide with thiourea in the presence of a base such as triethylamine. The intermediate thiazole-2-amine is subsequently isolated and purified via recrystallization.
Key Reaction Conditions :
One-Pot Synthesis Using Trichloroisocyanuric Acid (TCCA)
A modern one-pot methodology employs trichloroisocyanuric acid (TCCA) as a chlorinating agent to generate α-chloro ketones in situ. Acetophenone derivatives react with TCCA in ethanol at 80°C, forming reactive intermediates that subsequently cyclize with thiourea in the presence of a Ca/4-MePyr IL@ZY-Fe3O4 nanocatalyst.
Advantages :
- Eliminates isolation of intermediates.
- Reduces reaction time to 2–3 hours.
- Achieves yields up to 88%.
Mechanistic Insight :
TCCA chlorinates the acetophenone derivative to form an α-chloro ketone, which undergoes nucleophilic attack by thiourea. The nanocatalyst facilitates C–S bond formation and ring closure, enhancing regioselectivity.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Patent US10351556B2 discloses a scalable process utilizing continuous flow reactors for thiazole synthesis. The method ensures precise temperature control and rapid mixing, critical for handling exothermic intermediates.
Process Parameters :
| Parameter | Value |
|---|---|
| Residence Time | 15–20 minutes |
| Temperature | 70°C |
| Pressure | 2–3 bar |
| Catalyst Loading | 1.5 wt% |
| Annual Capacity | 10–15 metric tons |
This system minimizes side reactions, achieving a purity of >99.5% as confirmed by HPLC.
Solvent Optimization for Large-Scale Reactions
Polar aprotic solvents such as dimethylformamide (DMF) enhance reaction kinetics by stabilizing charged intermediates. However, industrial processes often substitute DMF with cyclopentyl methyl ether (CPME) due to its lower toxicity and higher boiling point (106°C), facilitating easier solvent recovery.
Comparative Analysis of Synthetic Methods
Yield and Efficiency
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Hantzsch Synthesis | 68–75 | 98.2 | 6–8 hours | Moderate |
| One-Pot TCCA | 85–88 | 99.1 | 2–3 hours | High |
| Continuous Flow | 90–92 | 99.5 | 15–20 minutes | Industrial |
The continuous flow method outperforms batch processes in yield and scalability but requires significant capital investment.
Purification and Characterization
Recrystallization Techniques
The crude product is purified via recrystallization from acetonitrile or ethanol/water mixtures. Acetonitrile yields needle-shaped crystals with a melting point of 190–192°C, consistent with literature values.
Spectroscopic Characterization
- 1H NMR (400 MHz, DMSO-d6): δ 7.45–7.52 (m, 3H, aromatic), 4.32 (s, 2H, CH2), 2.85 (s, 2H, NH2).
- FT-IR : Peaks at 3429 cm⁻¹ (N–H stretch), 1635 cm⁻¹ (C=N stretch).
- HPLC : Retention time = 6.7 minutes (C18 column, 70:30 acetonitrile/water).
Challenges and Optimization Strategies
Regioselectivity in Thiazole Formation
The position of the benzyl substituent (C-5 vs. C-4) is influenced by the electronic nature of the aryl group. Electron-withdrawing substituents like chlorine and fluorine direct substitution to the C-5 position via resonance stabilization of the transition state.
Byproduct Mitigation
Side products such as 4-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine arise from competing reaction pathways. Gradient elution chromatography (hexane/ethyl acetate) effectively separates isomers.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting bacterial or fungal infections.
Biology: It can be used in studies to understand the interaction of thiazole derivatives with biological targets.
Materials Science: The compound can be explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The presence of the chloro and fluoro substituents can enhance the compound’s ability to interact with biological macromolecules, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural features and biological activities of 5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine and related compounds:
Biological Activity
5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications, supported by relevant research findings and data.
Molecular Characteristics:
- Molecular Formula: C15H15ClFN3S
- Molecular Weight: 290.81 g/mol
- CAS Number: 893724-17-9
The synthesis of this compound typically employs the Hantzsch thiazole synthesis method, which involves the reaction of substituted thioureas with α-halo ketones. For example, the reaction of 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide under ethanol conditions yields the desired thiazole derivative .
Antimicrobial Properties
This compound has demonstrated notable antimicrobial activity against various bacterial strains. In vitro studies indicate its effectiveness against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways .
Anticancer Activity
Research has shown that thiazole derivatives exhibit promising anticancer properties. The compound has been evaluated against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The median inhibitory concentration (IC50) values indicate significant cytotoxic effects, suggesting that structural modifications can enhance its efficacy .
Table 1: IC50 Values of this compound Against Cancer Cell Lines
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 | 1.98 ± 1.22 |
| HepG2 | 2.10 ± 0.95 |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The presence of chloro and fluoro substituents enhances its lipophilicity and facilitates interactions with biological macromolecules such as enzymes and receptors. The thiazole ring contributes to hydrogen bonding and π-π interactions critical for binding to target proteins .
Case Studies
Case Study 1: Anticancer Research
A study involving the evaluation of various thiazole derivatives found that compounds similar to this compound exhibited significant cytotoxicity against human glioblastoma U251 cells. Molecular dynamics simulations indicated that these compounds primarily interact through hydrophobic contacts with target proteins, enhancing their anticancer potential .
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing the antibacterial activity of thiazole derivatives, this compound showed superior efficacy against Chromobacterium violaceum compared to standard antibiotics. This finding underscores the compound's potential as a lead structure for developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
